(3-Tert-butylanilino)azanium;chloride
Description
(3-Tert-butylanilino)azanium;chloride is an ammonium salt characterized by a tert-butyl-substituted aniline moiety bonded to an azanium (NH₃⁺) group, with chloride as the counterion. The tert-butyl group (-C(CH₃)₃) at the 3-position of the aniline ring imparts significant steric bulk and hydrophobicity, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
(3-tert-butylanilino)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLKKAKHNGXDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-27-9 | |
| Record name | Hydrazine, [3-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Structural Features
Core Functional Groups
- (3-Tert-butylanilino)azanium;chloride: Features a tert-butyl group on the aniline ring, creating steric hindrance and electron-donating effects via alkyl substitution.
- (3-Phenylbutan-2-ylamino)azanium;chloride (CAS 63732-22-9): Contains a phenyl-substituted butan-2-ylamino chain, introducing planar aromaticity and moderate steric effects .
- Benzyl(triethyl)azanium;chloride hydrate (CAS 207124-62-7) : Combines benzyl and triethylammonium groups, favoring phase-transfer catalytic activity due to amphiphilicity .
Molecular Weight and Complexity
*Estimated based on analog C₁₀H₁₇ClN₂ .
Physicochemical Properties
Solubility and LogP
- Hydrophobicity: The tert-butyl group in this compound increases LogP (estimated ~2.5–3.0), reducing aqueous solubility compared to less bulky analogs like benzyl(triethyl)azanium;chloride (LogP ~1.8) .
- Hydrogen Bonding : Compounds with oxo groups (e.g., CAS 63765-86-6) exhibit higher hydrogen-bond acceptor counts (3 vs. 2 in tert-butyl analog), enhancing solubility in polar solvents .
Thermal Stability
- Steric bulk from tert-butyl or diphenyl groups (CAS 63765-86-6) improves thermal stability by hindering decomposition pathways .
Pharmaceutical Potential
- Bioactivity: Compounds like trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium chloride () show bioactivity in formulations, suggesting that tert-butyl analogs might serve as intermediates in drug synthesis.
- Membrane Permeability : The tert-butyl group’s hydrophobicity could enhance blood-brain barrier penetration, a trait observed in structurally related neuroactive compounds .
Challenges and Limitations
- Synthesis Complexity : Introducing tert-butyl groups requires stringent conditions (e.g., Friedel-Crafts alkylation), increasing synthetic difficulty compared to simpler analogs .
- Solubility Issues : High LogP values may necessitate formulation aids (e.g., cyclodextrins) for biomedical use, as seen with similar azanium salts .
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